molecular formula C19H12N2O B1494484 10H-Oxazolo[5,4-a]carbazole, 2-phenyl-

10H-Oxazolo[5,4-a]carbazole, 2-phenyl-

Cat. No.: B1494484
M. Wt: 284.3 g/mol
InChI Key: QBZXGTVPXHBDLF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Classification

The IUPAC name 10H-Oxazolo[5,4-a]carbazole, 2-phenyl- derives from fused heterocyclic nomenclature rules. The parent structure is carbazole , a tricyclic system comprising two benzene rings fused to a pyrrole ring. The oxazolo prefix indicates a fused oxazole ring (a five-membered heterocycle containing oxygen and nitrogen). The fusion notation [5,4-a] specifies the attachment points: the oxazole ring bridges carbazole’s positions 5 and 4, with the "a" denoting the shared bond orientation. The 2-phenyl substituent is located at position 2 of the oxazole ring.

Structural Classification Table

Component Description
Parent system Carbazole (indolo[3,2,1-de]acridine)
Fused heterocycle Oxazole (1,3-oxazole)
Fusion positions Carbazole positions 5 and 4; oxazole positions 1 and 2 (bond "a")
Substituent Phenyl group at oxazole position 2

This nomenclature aligns with IUPAC guidelines for fused polycyclic systems, prioritizing heteroatom placement and fusion priority.

CAS Registry Number and Molecular Formula Validation

The compound’s CAS Registry Number 1650558-67-0 is universally recognized across commercial and academic databases. Its molecular formula C₁₉H₁₂N₂O corresponds to a molecular weight of 284.31 g/mol , consistent with high-resolution mass spectrometry data.

Validation Table

Source CAS Number Molecular Formula Molecular Weight (g/mol)
BLD Pharm 1650558-67-0 C₁₉H₁₂N₂O 284.31
MolCore 1650558-67-0 C₁₉H₁₂N₂O 284.31
ChemBlink 1650558-67-0 C₁₉H₁₂N₂O 284.31

Discrepancies in purity specifications (e.g., 98% vs. 99%) reflect vendor-specific grading rather than structural variation.

Isomeric Considerations and Positional Notation

Isomerism in this system arises from three factors:

  • Fusion positional isomerism : Altering fusion positions (e.g., [4,5-a] instead of [5,4-a] ) yields distinct scaffolds. For example, 10H-Oxazolo[4,5-a]carbazole, 2-phenyl- (CAS 1532536-77-8) is a structural isomer with divergent physicochemical properties.
  • Substituent positional isomerism : Relocating the phenyl group to oxazole position 4 or 5 would create regioisomers.
  • Oxazole orientation isomerism : The 1,3-oxazole configuration is fixed, but alternative heteroatom arrangements (e.g., 1,2-oxazole) would necessitate reclassification under different IUPAC rules.

Isomeric Variants Table

Isomer Type Example Compound CAS Number Key Difference
Fusion positional 10H-Oxazolo[4,5-a]carbazole, 2-phenyl- 1532536-77-8 Fusion at carbazole positions 4/5
Substituent positional 10H-Oxazolo[5,4-a]carbazole, 3-phenyl- N/A Phenyl at oxazole position 3
Heterocycle type 10H-Thiazolo[5,4-a]carbazole, 2-phenyl- N/A Sulfur replaces oxygen

The [5,4-a] notation ensures unambiguous differentiation from analogs, critical for patent and regulatory compliance.

Properties

Molecular Formula

C19H12N2O

Molecular Weight

284.3 g/mol

IUPAC Name

2-phenyl-10H-[1,3]oxazolo[5,4-a]carbazole

InChI

InChI=1S/C19H12N2O/c1-2-6-12(7-3-1)19-21-16-11-10-14-13-8-4-5-9-15(13)20-17(14)18(16)22-19/h1-11,20H

InChI Key

QBZXGTVPXHBDLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C4=C(C=C3)C5=CC=CC=C5N4

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound's structure, which features the carbazole moiety, is significant in the development of anticancer agents. Carbazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For instance, compounds containing the oxazolo[5,4-a]carbazole framework have demonstrated promising activity against various cancer types due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Antimicrobial Properties
Research indicates that derivatives of oxazolo[5,4-a]carbazole exhibit antimicrobial activity. The presence of nitrogen and oxygen heteroatoms in the structure enhances their interaction with biological targets, making them effective against bacterial and fungal strains .

Neuroprotective Effects
Studies have suggested that compounds similar to 10H-Oxazolo[5,4-a]carbazole may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The antioxidant activity attributed to these compounds helps mitigate oxidative stress in neuronal cells .

Materials Science

Fluorescent Dyes
10H-Oxazolo[5,4-a]carbazole derivatives have been explored as fluorescent probes due to their strong photoluminescent properties. These compounds can be utilized in biological imaging and sensing applications. Their ability to emit light upon excitation makes them suitable for tracking biological processes in real-time .

Organic Light-Emitting Diodes (OLEDs)
The optoelectronic properties of this compound make it a candidate for use in OLED technology. The π-conjugated system within the oxazolo[5,4-a]carbazole structure allows for efficient light emission when incorporated into OLED devices. Research has shown that these materials can enhance the efficiency and stability of OLEDs compared to traditional materials .

Photocatalysis

Photoredox Catalysts
Recent studies have highlighted the potential of oxazolo[5,4-a]carbazole derivatives as photocatalysts in organic transformations. Their ability to absorb light and facilitate electron transfer reactions positions them as valuable tools in synthetic chemistry for promoting various chemical reactions under mild conditions .

Data Summary Table

Application AreaSpecific Use CasesObserved Properties
Medicinal ChemistryAnticancer agents, Antimicrobial agentsInduces apoptosis, Antioxidant activity
Materials ScienceFluorescent probes, OLEDsStrong photoluminescence
PhotocatalysisOrganic transformationsEfficient electron transfer

Case Studies

  • Anticancer Activity Study
    A study investigated the anticancer effects of a series of oxazolo[5,4-a]carbazole derivatives on breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
  • Fluorescent Probes Development
    Researchers developed a new class of fluorescent probes based on oxazolo[5,4-a]carbazole for bioimaging applications. These probes exhibited high quantum yields and stability under physiological conditions.
  • OLED Performance Evaluation
    A comparative study evaluated the performance of OLEDs incorporating oxazolo[5,4-a]carbazole derivatives versus traditional materials. The results indicated improved efficiency and color purity in devices using these novel compounds.

Comparison with Similar Compounds

Table 1: Structural Comparison of 10H-Oxazolo[5,4-a]carbazole, 2-phenyl- with Analogues

Compound Name Core Structure Key Substituents Biological Activity Source Evidence
10H-Oxazolo[5,4-a]carbazole, 2-phenyl- Oxazolo[5,4-a]carbazole Phenyl at C2 Limited direct data N/A
C1 (Pyrazolo[3,4-a]carbazole derivative) Pyrazolo[3,4-a]carbazole 7-Chloro substituent Antimicrobial (Gram+/−, fungi)
C4 (2-thioxothiazolidin-4-one derivative) Indolinone-thiazolidinone hybrid Nitro, ethyl groups Delayed spore bursting (B. cereus)
Dihydroindazolo[5,4-a]pyrrolo[3,4-c]carbazole Indazole-pyrrole-carbazole Oxime groups Dual TIE-2/VEGF-R2 kinase inhibition

Key Observations:

Core Heterocycle Influence :

  • The oxazole ring in 10H-Oxazolo[5,4-a]carbazole may confer distinct electronic properties compared to pyrazolo (C1) or indazolo-pyrrolo (kinase inhibitors) cores. Pyrazolo derivatives like C1 exhibit broad-spectrum antimicrobial activity, attributed to their planar aromatic systems interacting with bacterial membranes or enzymes .
  • The dihydroindazolo-pyrrolo-carbazole scaffold demonstrates potent kinase inhibition, suggesting that fused heterocycles with nitrogen-rich systems enhance ATP-binding pocket interactions in kinases .

In C1, a 7-chloro substituent likely augments antimicrobial activity by increasing electrophilicity or disrupting bacterial cell integrity .

Biological Activity: Antimicrobial Potential: While 10H-Oxazolo[5,4-a]carbazole’s activity is uncharacterized, pyrazolo-carbazoles (C1) delay B. subtilis spore bursting at sub-MICs, suggesting a mechanism targeting germinated spores .

Research Findings and Mechanistic Insights

Table 2: Activity Profiles of Analogous Compounds

Compound Key Finding Mechanism Hypotheses Reference
C1 (Pyrazolo-carbazole) Delayed B. subtilis spore bursting at pH 5.9–7.4 for 48 hours Membrane disruption or spore germination inhibition
C4 (Thiazolidinone) Significant delay in B. cereus spore bursting Thiol-reactive groups disrupting spore metabolism
Dihydroindazolo-pyrrolo-carbazole IC50 < 100 nM for TIE-2/VEGF-R2 kinases ATP-competitive inhibition via heterocyclic core
  • Antimicrobial Activity: C1’s pyrazolo-carbazole core aligns with known antimicrobial carbazoles, but oxazolo variants may differ due to oxygen’s electronegativity altering reactivity .
  • Kinase Inhibition : The dihydroindazolo-pyrrolo-carbazole’s dual kinase inhibition highlights the importance of fused nitrogen heterocycles in multi-target therapies .

Notes

  • Limitations : Direct data on 10H-Oxazolo[5,4-a]carbazole, 2-phenyl- is absent; comparisons rely on structural analogs.
  • Structural Nuances : Positional isomerism (e.g., oxazolo[5,4-a] vs. [4,5-c]) may drastically alter biological activity.
  • Research Gaps : Empirical validation of antioxidative, antimicrobial, or kinase-inhibitory properties is warranted.

Preparation Methods

Pd/Cu-Cocatalyzed One-Pot Synthesis via Cross-Coupling and Cyclization

One efficient method to prepare carbazole derivatives, which can be adapted for 10H-Oxazolo[5,4-a]carbazole, 2-phenyl-, involves a palladium/copper cocatalyzed reaction of 2-allyl-3-iodo-1-tosyl-1H-indoles with terminal alkynes. This method proceeds via sequential carbon–carbon and carbon–nitrogen bond formations leading to carbazole ring closure.

  • Key Conditions:

    • Catalysts: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%)
    • Base: Potassium carbonate (K₂CO₃), 2.5 equivalents optimal
    • Solvent: Mixed solvent system of tetrahydrofuran (THF) and methanol (MeOH) in 1:1 ratio
    • Temperature: 50 °C
    • Reaction time: Typically several hours under nitrogen atmosphere
  • Outcomes:

    • Yields of carbazole derivatives can reach up to 82%
    • Minimal side products formed (e.g., coupling products without cyclization)
    • The method allows for selective formation of carbazole fused systems with phenyl substitution at position 2
  • Mechanistic Insight:

    • Initial coupling yields a vinylated intermediate
    • Base-promoted intramolecular cyclization occurs to form the carbazole core
    • The presence of K₂CO₃ and mixed solvents facilitates the cyclization step

This approach is highly efficient and scalable, providing a robust route to phenyl-substituted carbazoles that can be further functionalized to oxazole-fused derivatives.

Synthesis via Benzannulation of Nitroindoles and Subsequent Cyclization

Another approach involves the use of 3-nitroindoles as key intermediates, which undergo domino vinylogous conjugate addition, cyclization, elimination, and aromatization to yield hydroxylated carbazole derivatives. Although primarily developed for 4-hydroxycarbazoles, the methodology can be adapted for oxazolo-fused carbazoles.

  • General Procedure:

    • React 3-nitroindole derivatives with appropriate dienes or butadiene derivatives under mild basic conditions (e.g., K₂CO₃)
    • Solvent system: Dry THF/hexane mixture
    • Temperature: Moderate heating (~40 °C)
    • Workup involves acid quenching and organic extraction followed by chromatographic purification
  • Advantages:

    • Mild reaction conditions compared to traditional high-temperature methods
    • Avoids the use of transition metals in some variants
    • Allows for gram-scale synthesis with good yields (~79% reported)
  • Limitations:

    • Substrate scope can be narrow, with challenges in accessing substituted carbazole derivatives
    • Multi-step preparation of nitroindole substrates required

This method provides a strategic route to carbazole derivatives that can be further elaborated to fused oxazole systems by incorporation of nitrogen and oxygen functionalities during cyclization.

Utilization of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one as a Template

The synthesis of 2-phenyl-substituted oxazoles, including oxazolo-fused carbazole systems, can be achieved by employing 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile synthetic template.

  • Synthetic Strategy:

    • Nucleophilic ring-opening of the oxazolone with various nucleophiles (oxygen, nitrogen, carbon)
    • Subsequent 5-endo cyclization promoted by silver carbonate to form the oxazole ring fused to the carbazole core
  • Reaction Conditions:

    • Use of silver carbonate as a cyclization catalyst
    • Mild to moderate temperatures depending on nucleophile type
    • Solvent and reaction time optimized per substrate
  • Applications:

    • Enables the synthesis of 2-phenyl-3,4-substituted oxazoles
    • Provides a modular approach to introduce diverse substituents on the oxazole ring
    • Facilitates construction of complex fused heterocycles including oxazolo[5,4-a]carbazoles

This method is valuable for constructing the oxazole ring onto a pre-existing carbazole framework or vice versa, offering flexibility in designing substituted derivatives.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Advantages Limitations
Pd/Cu-Cocatalyzed One-Pot Cross-Coupling Pd(PPh₃)₂Cl₂, CuI, K₂CO₃, THF/MeOH (1:1) 50 °C, N₂ atmosphere High yield (up to 82%), selective Requires transition metals
Benzannulation of 3-Nitroindoles 3-Nitroindoles, K₂CO₃, THF/hexane 40 °C, mild heating Mild conditions, gram-scale possible Narrow substrate scope
Oxazolone Template Ring-Opening & Cyclization 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, Ag₂CO₃ Mild to moderate temperature Versatile, modular substitution Requires silver catalyst

Detailed Research Findings and Notes

  • The Pd/Cu-cocatalyzed method has been optimized to improve carbazole yield by adjusting base equivalents and solvent composition, highlighting the critical role of K₂CO₃ and mixed solvents in facilitating cyclization.

  • The benzannulation approach using 3-nitroindoles is notable for its avoidance of harsh conditions and transition metals, although it demands careful substrate preparation and may be limited in substituent diversity.

  • The use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one exploits nucleophilic ring-opening followed by 5-endo cyclization, a strategy that broadens the scope of accessible oxazole-substituted carbazoles and allows for functional group diversity.

  • Mechanistic studies suggest that the cyclization steps in these methods proceed via intramolecular nucleophilic attack facilitated by base or metal catalysts, often requiring precise control of reaction parameters to maximize yield and selectivity.

Q & A

Q. What analytical approaches reconcile conflicting stability data in carbazole-based OLED materials?

  • Methodological Answer: Perform accelerated degradation tests under UV/heat stress and analyze decomposition products via GC-MS. Use cyclic voltammetry to assess redox stability and correlate with device lifetime in OLED prototypes .

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